molecular formula C10H4BrClFNO2 B13008397 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid

3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid

Cat. No.: B13008397
M. Wt: 304.50 g/mol
InChI Key: RVNOPIWKTJANSP-UHFFFAOYSA-N
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Description

3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid is a halogenated quinoline derivative characterized by substituents at positions 2 (chloro), 3 (bromo), 8 (fluoro), and a carboxylic acid group at position 4. This compound is of interest in medicinal chemistry due to the electronic and steric effects imparted by its substituents, which can influence binding affinity, solubility, and metabolic stability. Its structural complexity makes it a candidate for applications in drug discovery, particularly as a pharmacophore or intermediate in synthesizing bioactive molecules.

Properties

Molecular Formula

C10H4BrClFNO2

Molecular Weight

304.50 g/mol

IUPAC Name

3-bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid

InChI

InChI=1S/C10H4BrClFNO2/c11-7-6(10(15)16)4-2-1-3-5(13)8(4)14-9(7)12/h1-3H,(H,15,16)

InChI Key

RVNOPIWKTJANSP-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C(N=C2C(=C1)F)Cl)Br)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid typically involves multi-step reactions starting from readily available precursors. One common method includes the halogenation of quinoline derivatives followed by carboxylation. For instance, 2-Bromo-3-fluoroquinoline can be synthesized by reacting 3-fluoroquinolin-2(1H)-one with phosphorus tribromide (PBr3). This intermediate can then be lithiated and treated with dry carbon dioxide to form the carboxylic acid .

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation and carboxylation reactions under controlled conditions to ensure high yield and purity. The use of organometallic intermediates and catalytic processes can enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid can undergo various chemical reactions, including:

    Nucleophilic Substitution: The halogen atoms (bromine and chlorine) can be substituted by nucleophiles under appropriate conditions.

    Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.

    Oxidation and Reduction: The quinoline ring can be oxidized or reduced to form different derivatives.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or chemical properties .

Scientific Research Applications

3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid and its derivatives often involves the inhibition of specific enzymes or interference with biological pathways. For example, fluorinated quinolines can inhibit bacterial DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death. The presence of halogens can enhance the binding affinity and specificity of the compound to its molecular targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Analysis

The table below compares the substituent patterns and molecular formulas of 3-bromo-2-chloro-8-fluoroquinoline-4-carboxylic acid with analogous quinoline derivatives:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight Key Features
This compound Br (3), Cl (2), F (8), COOH (4) C₁₀H₅BrClFNO₂ 323.51 g/mol Multihalogenated, carboxylic acid at 4
8-Bromo-2-chloroquinoline-4-carboxylic acid Br (8), Cl (2), COOH (4) C₁₀H₅BrClNO₂ 307.51 g/mol Lacks fluorine; bromine at position 8
4-Bromo-7-fluoro-2-(trifluoromethyl)-8-quinolinecarboxylic acid Br (4), F (7), CF₃ (2), COOH (8) C₁₁H₄BrF₄NO₂ 354.06 g/mol Trifluoromethyl group; COOH at 8
Ethyl 8-bromo-4-chloro-5-fluoroquinoline-3-carboxylate Br (8), Cl (4), F (5), COOEt (3) C₁₂H₈BrClFNO₂ 352.55 g/mol Ester group; fluorine at position 5
8-Bromo-4-(trifluoromethyl)quinoline-3-carboxylic acid Br (8), CF₃ (4), COOH (3) C₁₁H₅BrF₃NO₂ 320.06 g/mol COOH at 3; trifluoromethyl at 4
Key Observations:

Substituent Positions: The target compound uniquely combines bromine (3), chlorine (2), and fluorine (8), which is rare among halogenated quinolines. Most analogs, such as those in and , place bromine at position 8 . Fluorine at position 8 in the target compound may enhance metabolic stability compared to analogs with fluorine at position 5 (e.g., ) due to reduced susceptibility to oxidative metabolism .

Functional Groups: Carboxylic acid at position 4 (target) vs. A COOH group at position 4 is strategically positioned for interactions with enzymatic active sites . The trifluoromethyl group in and introduces strong electron-withdrawing effects, which could increase the acidity of adjacent carboxylic acids but reduce solubility compared to the target compound .

Steric and Electronic Effects: The ethyl ester in increases lipophilicity, making it more membrane-permeable than the carboxylic acid-containing target compound .

Research and Application Trends

  • Medicinal Chemistry : The trifluoromethyl group in is associated with enhanced bioavailability in kinase inhibitors, whereas the target compound’s fluorine at position 8 may optimize binding to fluorine-specific enzymes .
  • Material Science: Quinoline derivatives with multiple halogens (e.g., and ) are explored as ligands in catalysis, but the target compound’s unique substitution pattern remains understudied .

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